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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene

Cat. No.: B093181 Get Quote

Introduction

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is a highly versatile aromatic

building block in organic synthesis.[1][2][3] Its two methoxy groups are powerfully activating

and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic

substitution reactions. This reactivity is particularly advantageous in the synthesis of ultraviolet

(UV) absorbers, which are critical additives used to protect materials, cosmetics, and

pharmaceuticals from the damaging effects of UV radiation. The core structure of many

commercial UV absorbers, particularly those of the benzophenone and triazine classes, is

based on a 2,4-dihydroxy-substituted aromatic ring. 1,3-Dimethoxybenzene serves as a key

precursor to this moiety, offering controlled reactivity and often leading to higher yields and

purer products compared to direct reactions with the more reactive resorcinol.

This document provides detailed application notes and experimental protocols for the synthesis

of prominent UV absorbers starting from 1,3-dimethoxybenzene, intended for an audience of

researchers and chemical development professionals.

Application Note 1: Synthesis of Benzophenone-
Type UV Absorbers
Benzophenone-based UV absorbers are widely used for their ability to dissipate UV energy as

heat through reversible keto-enol tautomerism. A prominent example is 2-hydroxy-4-

methoxybenzophenone (also known as Oxybenzone or UV-9). The synthesis leverages a
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Friedel-Crafts acylation of 1,3-dimethoxybenzene, followed by a selective demethylation step

to unmask the critical 2-hydroxy group required for the UV absorption mechanism.

Logical Synthesis Pathway
The synthesis proceeds in two main stages. First, the electron-rich 1,3-dimethoxybenzene
undergoes a Friedel-Crafts acylation with benzoyl chloride, typically catalyzed by a Lewis acid

like aluminum chloride, to produce 2,4-dimethoxybenzophenone. The second stage involves

the selective cleavage of the methoxy group at the 2-position, which is sterically hindered and

electronically favored for cleavage, to yield the final 2-hydroxy-4-methoxybenzophenone

product.

Starting Material

Intermediate

Final Product

1,3-Dimethoxybenzene

2,4-Dimethoxybenzophenone

  Step 1: Friedel-Crafts Acylation
  (Benzoyl Chloride, AlCl₃)  

2-Hydroxy-4-Methoxybenzophenone
(UV Absorber)

  Step 2: Selective Demethylation
  (e.g., AlCl₃, heat)  
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Caption: Synthesis of 2-Hydroxy-4-Methoxybenzophenone.
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Experimental Protocol: Synthesis of 2-Hydroxy-4-
Methoxybenzophenone
Step 1: Friedel-Crafts Acylation to form 2,4-Dimethoxybenzophenone

Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

Reagent Charging: To the flask, add anhydrous aluminum chloride (16.0 g) and dry carbon

disulfide (50 mL) as the solvent. Cool the mixture to 0°C in an ice bath.

Reactant Addition: Prepare a solution of 1,3-dimethoxybenzene (13.8 g, 0.1 mol) and

benzoyl chloride (14.1 g, 0.1 mol) in 50 mL of carbon disulfide. Add this solution dropwise to

the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 5°C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for an additional 12 hours.

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and

concentrated hydrochloric acid (50 mL). Extract the aqueous layer with dichloromethane (3 x

100 mL).

Purification: Combine the organic extracts, wash with 5% aqueous sodium hydroxide

solution and then with water until neutral. Dry the organic layer over anhydrous magnesium

sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2,4-

dimethoxybenzophenone can be purified by recrystallization from ethanol.

Step 2: Selective Demethylation to form 2-Hydroxy-4-Methoxybenzophenone

Reaction Setup: In a 250 mL round-bottom flask, place the purified 2,4-

dimethoxybenzophenone from Step 1 and add anhydrous aluminum chloride in a 1:1.2 molar

ratio.

Heating: Heat the mixture to 120-130°C and maintain this temperature for 3-4 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mass to room temperature and carefully add 10% hydrochloric

acid to decompose the aluminum complex.

Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-

hydroxy-4-methoxybenzophenone. The yield for this process is typically high, often

exceeding 88-90%, with purities of 98-99%.[4]

Quantitative Data for Benzophenone UV Absorbers
Compound
Name

Precursor
Typical Yield
(%)

λmax (nm)
Molar
Extinction (ε)

2,4-

Dihydroxybenzop

henone

Resorcinol ~90-95[5] ~288, 325 -

2-Hydroxy-4-

methoxybenzoph

enone

2,4-

Dihydroxybenzop

henone

88-90 ~287, 323
~14,500 (at 323

nm)

2,2'-Dihydroxy-

4,4'-

dimethoxybenzo

phenone

1,3-

Dimethoxybenze

ne

- ~290, 345 -

Application Note 2: Synthesis of Triazine-Type UV
Absorbers
Hydroxyphenyl triazines (HPTs) are a class of high-performance UV absorbers known for their

excellent photostability and high absorption capacity in the UV-A and UV-B regions. The

synthesis of these compounds often involves a Friedel-Crafts reaction between a substituted

triazine core and a highly activated phenol, such as resorcinol. Resorcinol can be readily

produced from 1,3-dimethoxybenzene, making it a key intermediate in this pathway.

General Synthesis Workflow
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The synthesis of the triazine UV absorber intermediate involves a "one-pot" two-step Friedel-

Crafts reaction. The first step is the reaction of cyanuric chloride with an aromatic hydrocarbon

(e.g., m-xylene). Without isolating the intermediate, resorcinol is added directly to the reaction

mixture for the second Friedel-Crafts step, leading to the core structure of the UV absorber.

This intermediate is then further functionalized to produce the final product.

Reactants

Process

Intermediate Product

Final Product Synthesis

Cyanuric Chloride
+ m-Xylene

One-Pot Friedel-Crafts Reaction
(AlCl₃ Catalyst)

Resorcinol
(from 1,3-Dimethoxybenzene)

Triazine Intermediate 1

Yield: 80-90%

Final Triazine UV Absorber
(e.g., UV-1164)

Williamson Ether Synthesis

Click to download full resolution via product page

Caption: Workflow for Triazine UV Absorber Synthesis.
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Experimental Protocol: Synthesis of a Triazine
Intermediate
This protocol describes the synthesis of "Intermediate 1" as referenced in literature for

producing UV absorbers like UV-1164.

Apparatus Setup: Use a reaction vessel suitable for aggressive reagents, equipped with a

mechanical stirrer, thermometer, condenser, and nitrogen purging system.

First Friedel-Crafts Reaction:

Charge the reactor with a solvent such as chlorobenzene, followed by cyanuric chloride

and m-xylene.

Cool the mixture and slowly add aluminum trichloride (AlCl₃) as the catalyst, maintaining a

low temperature. Concentrated hydrochloric acid may be used as a co-catalyst.

Allow the reaction to proceed until TLC indicates the consumption of cyanuric chloride.

The yield of this step is typically high, ranging from 80-90%.

Second Friedel-Crafts Reaction ("One-Pot"):

To the same reaction vessel containing the product from the first step, directly add

resorcinol.

Add additional AlCl₃ if required and heat the reaction mixture to drive the second acylation.

Work-up and Isolation:

After the reaction is complete, cool the mixture and quench it by slowly adding it to an ice-

water mixture.

Separate the organic layer. Wash it sequentially with dilute acid, water, and brine.

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the

solvent under vacuum.
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Purification: The resulting crude intermediate product is purified by recrystallization or

column chromatography to achieve the high purity required for subsequent steps.

Quantitative Data for Triazine UV Absorbers
Compound
Name

Key
Intermediate

Typical Yield
(%)

λmax (nm) Key Features

UV-1164 Intermediate 1
>80

(Intermediate)
~345

High

photostability

UV-1577 - - ~340-343
Low yellowing

index

UV-400 Intermediate 1
>80

(Intermediate)
~345

High

performance

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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